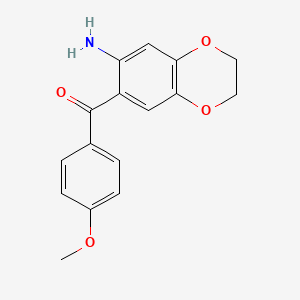

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone

CAS No.: 767316-04-1

Cat. No.: VC4240597

Molecular Formula: C16H15NO4

Molecular Weight: 285.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 767316-04-1 |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.299 |

| IUPAC Name | (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C16H15NO4/c1-19-11-4-2-10(3-5-11)16(18)12-8-14-15(9-13(12)17)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3 |

| Standard InChI Key | NBVYTIKMAZZLOT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3 |

Introduction

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of benzodioxins. It features a complex structure, including a benzodioxin ring and a methanone functional group, along with an amino group at the 7-position of the benzodioxin ring and a methoxy-substituted phenyl group. This unique combination of functional groups contributes to its potential biological activities and pharmacological properties, making it of interest in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 7-amino-2,3-dihydrobenzo[b] dioxin under controlled conditions. Common reagents include bases such as triethylamine in organic solvents like dichloromethane.

-

Starting Materials: 7-Amino-2,3-dihydrobenzo[b] dioxin and 4-methoxybenzoyl chloride.

-

Reaction Conditions: Stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Biological Activities and Applications

Compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties. The specific biological activity of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone requires further investigation through in vitro and in vivo studies to fully elucidate its pharmacological potential.

| Potential Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibition of microbial growth. |

| Anti-inflammatory | Reduction of inflammation. |

| Antioxidant | Neutralization of free radicals. |

| Anti-cancer | Inhibition of cancer cell proliferation. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume